N~2~,N~7~-Bis(3-methylphenyl)-N~2~,N~7~-diphenyl-9H-fluorene-2,7-diamine
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Overview
Description
N~2~,N~7~-Bis(3-methylphenyl)-N~2~,N~7~-diphenyl-9H-fluorene-2,7-diamine is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of two 3-methylphenyl groups and two diphenyl groups attached to a fluorene core, specifically at the 2 and 7 positions. The fluorene core is a polycyclic aromatic hydrocarbon, which contributes to the compound’s stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~7~-Bis(3-methylphenyl)-N~2~,N~7~-diphenyl-9H-fluorene-2,7-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Fluorene Core: The fluorene core can be synthesized through a Friedel-Crafts alkylation reaction, where benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst.
Introduction of Amino Groups: The amino groups are introduced through a nucleophilic substitution reaction, where the fluorene core reacts with an amine derivative.
Attachment of Phenyl Groups: The phenyl groups are attached via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate aryl halides and boronic acids.
Industrial Production Methods
In an industrial setting, the production of N2,N~7~-Bis(3-methylphenyl)-N~2~,N~7~-diphenyl-9H-fluorene-2,7-diamine is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Solvent recovery and recycling are also implemented to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N~2~,N~7~-Bis(3-methylphenyl)-N~2~,N~7~-diphenyl-9H-fluorene-2,7-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
N~2~,N~7~-Bis(3-methylphenyl)-N~2~,N~7~-diphenyl-9H-fluorene-2,7-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its strong fluorescence properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its excellent charge-transport properties.
Mechanism of Action
The mechanism of action of N2,N~7~-Bis(3-methylphenyl)-N~2~,N~7~-diphenyl-9H-fluorene-2,7-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and differentiation, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- N~2~,N~7~-Bis(3-ethenylphenyl)-N~2~,N~7~-bis(3-methylphenyl)-9,9-dioctylfluorene-2,7-diamine
- N~2~,N~7~-Bis(3-methylphenyl)-N~2~,N~7~-diphenyl-9,9’-spirobi[fluorene]-2,7-diamine
Uniqueness
N~2~,N~7~-Bis(3-methylphenyl)-N~2~,N~7~-diphenyl-9H-fluorene-2,7-diamine stands out due to its unique combination of structural features, which confer enhanced stability and reactivity. Its strong fluorescence and excellent charge-transport properties make it particularly valuable in electronic and photonic applications.
Properties
CAS No. |
142517-32-6 |
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Molecular Formula |
C39H32N2 |
Molecular Weight |
528.7 g/mol |
IUPAC Name |
2-N,7-N-bis(3-methylphenyl)-2-N,7-N-diphenyl-9H-fluorene-2,7-diamine |
InChI |
InChI=1S/C39H32N2/c1-28-11-9-17-34(23-28)40(32-13-5-3-6-14-32)36-19-21-38-30(26-36)25-31-27-37(20-22-39(31)38)41(33-15-7-4-8-16-33)35-18-10-12-29(2)24-35/h3-24,26-27H,25H2,1-2H3 |
InChI Key |
NLQCCLTXAOCRGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(C4)C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC(=C7)C |
Origin of Product |
United States |
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